5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was achieved through a sequence of reductive amination, chlorination, and cyclization starting from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The overall yield was reported to be 53%, with the effects of solvent and base on the cyclization reaction being examined to optimize the reaction conditions .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives has been explored in the context of their activity as dual orexin receptor antagonists. In particular, the replacement of the dimethoxyphenyl moiety with appropriately substituted imidazoles has been studied, indicating the importance of the core skeleton for the biological activity of these compounds .
Chemical Reactions Analysis
The chemical behavior of related pyrazine and pyrimidine derivatives under photolysis conditions has been investigated. Tetrazolo[1,5-a]pyrazine undergoes photolysis to yield various intermediates and final products such as 1-cyanoimidazole and (2-isocyanovinyl)carbodiimide. These results are supported by high-level ab initio and DFT calculations, providing a deeper understanding of the reaction pathways and the stability of intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives are closely related to their structure-activity relationship, especially in the context of their sleep-promoting activity. The optimization of the phenethyl motif in these derivatives has been shown to enhance potency and brain penetration, which are critical factors for their pharmacological efficacy .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been achieved from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. This process involves reductive amination, chlorination, and cyclization, providing insights into the solvent and base effects on the cyclization reaction (Teng Da-wei, 2012).
Structural Modifications and Activities : The structure-activity relationship of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives has been explored as dual orexin receptor antagonists. These studies focus on optimizing potency and brain penetration by adjusting the phenethyl motif and have examined their sleep-promoting activity (T. Sifferlen et al., 2013).
Chemical Properties and Reactions
Chemical Reactions and Derivatives : Research has been conducted on the preparation and reactions of various 4,5-dihaloimidazole-2-carboxylic acid derivatives, contributing to the understanding of chemical properties and potential applications of related compounds (J. Dirlam, R. James, Eleanor V. Shoop, 1980).
Pharmacophore Analysis : Investigations into the BIM-46174 fragments, derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, have provided insights into their role as potential ligands of G proteins. This includes exploring the pharmacophore of BIM-type Gαq inhibitors and the structural requirements for efficient inhibition (Jim Küppers et al., 2019).
Biomedical Applications
Antimicrobial and Antitumor Activities : Studies have been conducted on the synthesis of novel compounds involving imidazo[1,5-a]pyrazine derivatives, examining their antimicrobial, antituberculosis, and antitumor activities. This includes the creation of new pyrazoline, pyrimidine, and benzodiazepine derivatives, highlighting the potential biomedical applications of these compounds (S. Kumaresan, 2014).
Uterine-Relaxing and Antibronchospastic Properties : Research into imidazo[1,2-a]pyrazine derivatives has revealed their in vitro uterine-relaxing and in vivo antibronchospastic activities. Additionally, compounds like 5-bromoimidazo-[1,2-a]pyrazine have shown positive chronotropic and inotropic properties, suggesting potential therapeutic applications (C. Sablayrolles et al., 1984).
Industrial Applications
- Industrial Process Development : The development of an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines highlights the industrial relevance of this compound. The scale-up process achieved high yield and excellent purity, demonstrating the compound's utility in various industrial applications (M. Baenziger, Estelle Durantie, C. Mathes, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-9-5-8-4-6(9)3-7-1;/h4-5,7H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDCNURKJIGRSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624908 |
Source
|
Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165894-10-0, 601515-49-5 |
Source
|
Record name | Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165894-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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